molecular formula C23H18N2OS B183985 2-(Tritylamino)thiazole-4-carbaldehyde CAS No. 126533-39-9

2-(Tritylamino)thiazole-4-carbaldehyde

Cat. No. B183985
M. Wt: 370.5 g/mol
InChI Key: WFPRLGPTHSVAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tritylamino)thiazole-4-carbaldehyde, also known as TTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(Tritylamino)thiazole-4-carbaldehyde is not well understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and diabetes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Tritylamino)thiazole-4-carbaldehyde have been studied in vitro and in vivo. In vitro studies have shown that 2-(Tritylamino)thiazole-4-carbaldehyde can inhibit the activity of protein tyrosine phosphatases, leading to changes in cellular signaling pathways. In vivo studies have shown that 2-(Tritylamino)thiazole-4-carbaldehyde can reduce blood glucose levels in diabetic mice, suggesting its potential as a therapeutic agent for diabetes.

Advantages And Limitations For Lab Experiments

2-(Tritylamino)thiazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of other compounds. However, one limitation of 2-(Tritylamino)thiazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(Tritylamino)thiazole-4-carbaldehyde. One area of interest is the development of 2-(Tritylamino)thiazole-4-carbaldehyde derivatives with improved solubility and bioactivity. Another area of interest is the investigation of 2-(Tritylamino)thiazole-4-carbaldehyde's potential as a therapeutic agent for diseases such as cancer and diabetes. Additionally, 2-(Tritylamino)thiazole-4-carbaldehyde's potential as a precursor for the synthesis of metal-organic frameworks could be further explored.

Scientific Research Applications

2-(Tritylamino)thiazole-4-carbaldehyde has been studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-(Tritylamino)thiazole-4-carbaldehyde has been used as a building block for the synthesis of other compounds, such as 2-(tritylamino)thiazole-4-carboxylic acid methyl ester. In medicinal chemistry, 2-(Tritylamino)thiazole-4-carbaldehyde has been investigated for its potential as a drug candidate, particularly as an inhibitor of protein tyrosine phosphatases. In materials science, 2-(Tritylamino)thiazole-4-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

126533-39-9

Product Name

2-(Tritylamino)thiazole-4-carbaldehyde

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

2-(tritylamino)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25)

InChI Key

WFPRLGPTHSVAQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O

synonyms

2-(tritylaMino)thiazole-4-carbaldehyde

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 0.5 g of 2-tritylaminothiazole-4-methanol, 5 g of manganese dioxide and 20 ml of acetone was stirred at room temperature for 60 hours. The manganese dioxide was filtered off and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography. using as eluent a 10:1 by volume mixture of benzene and ethyl acetate, giving the desired compound as a brownish-orange powder.
Name
2-tritylaminothiazole-4-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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